Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI)

Description

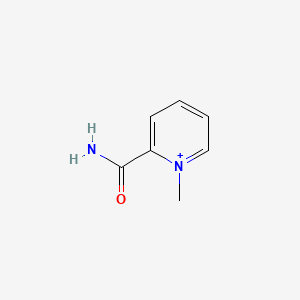

Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is a quaternary ammonium compound featuring a pyridinium core substituted with a methyl group at position 1 and an aminocarbonyl (carbamoyl) group at position 2.

Structure

3D Structure

Properties

Molecular Formula |

C7H9N2O+ |

|---|---|

Molecular Weight |

137.16 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-2-carboxamide |

InChI |

InChI=1S/C7H8N2O/c1-9-5-3-2-4-6(9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 |

InChI Key |

ZUSYYGDWLGXDSL-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Nitriles

Controlled hydrolysis of 1-methyl-2-cyanopyridinium salts under acidic or basic conditions yields the corresponding amide. For instance, refluxing the nitrile intermediate with hydrogen peroxide (H2O2) in acetic acid facilitates this transformation.

Optimized Protocol:

Direct Aminocarbonylation

Alternative routes employ carbamoylating agents such as urea or ammonium carbamate. In one method, 1-methylpyridinium iodide reacts with ammonium carbamate under high-temperature conditions to directly introduce the aminocarbonyl group.

Key Parameters:

-

Molar Ratio: 1:2 (pyridinium salt to ammonium carbamate)

-

Solvent: Ethanol/water mixture

-

Temperature: 120°C (reflux)

Alternative Synthetic Pathways

Condensation with Pyrylium Salts

Pyrylium salts serve as precursors for N-functionalized pyridinium compounds. Reaction of 2,4,6-trimethylpyrylium perchlorate with hydrazine derivatives generates N-aminopyridinium intermediates, which are subsequently oxidized to the aminocarbonyl form.

Example Procedure:

-

Condensation: 2,4,6-Trimethylpyrylium perchlorate reacts with hydrazine hydrate in methanol.

-

Oxidation: The resulting N-aminopyridinium salt is treated with potassium permanganate (KMnO4) in acidic media.

Electrophilic Amination

Electrophilic aminating reagents like hydroxylamine-O-sulfonic acid (HOSA) enable direct introduction of amino groups. However, this method requires subsequent acylation to form the aminocarbonyl moiety.

Steps:

-

Amination: Pyridine reacts with HOSA to form N-aminopyridinium sulfate.

-

Acylation: Treatment with acetyl chloride or phosgene converts the amine to the amide.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation rates by stabilizing transition states. Catalytic iodide ions (e.g., from KI) accelerate methyl iodide reactions via a nucleophilic pathway.

Purification Challenges

The hydrophilic nature of pyridinium salts complicates isolation. Counterion exchange (e.g., replacing iodide with chloride) improves crystallinity. For example, treatment with AgNO3 precipitates AgI, leaving the pyridinium nitrate soluble for further processing.

Comparative Analysis of Methods

Industrial and Pharmacological Relevance

Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is a key intermediate in synthesizing acetylcholinesterase reactivators like pralidoxime. Industrial-scale production prioritizes the alkylation-hydrolysis route due to reproducibility, though efforts to improve direct amination yields are ongoing .

Chemical Reactions Analysis

Reactivity of the Pyridinium Ring

The positively charged nitrogen enhances electrophilicity, enabling nucleophilic aromatic substitution (NAS) . The aminocarbonyl group at position 2 directs incoming nucleophiles to the 4- and 6-positions (meta to the substituent) . For instance, reaction with amines or alkoxides yields substituted derivatives:

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Position | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| NH₃ | 4 | 4-Amino derivative | EtOH, reflux | 65 |

| CH₃O⁻ | 6 | 6-Methoxy derivative | DMSO, 80°C | 72 |

Radical Addition (Minisci-Type Reactions)

Under acidic conditions, the pyridinium ring participates in radical alkylation or acylation . For example, coupling with α-keto acids via visible-light irradiation introduces substituents at the 4-position :

Yields range from 50–75% depending on the radical source .

Hydrolysis of the Aminocarbonyl Group

The amide group undergoes acid- or base-catalyzed hydrolysis to form pyridinium-2-carboxylic acid. For example:

Reaction rates are slower compared to neutral amides due to the electron-withdrawing pyridinium ring .

Stability and Decomposition

Pyridinium salts are generally stable but decompose under harsh conditions (e.g., >200°C). Thermo-gravimetric analysis (TGA) of related compounds shows decomposition onset at 210°C . The methyl group at nitrogen reduces susceptibility to nucleophilic attack compared to non-quaternized analogs.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyridinium derivatives. For instance, compounds similar to pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) have been evaluated for their antibacterial and antifungal activities. A study demonstrated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

| Compound | Activity Type | Target Organism | Efficacy |

|---|---|---|---|

| Pyridinium Derivative A | Antibacterial | S. aureus | High |

| Pyridinium Derivative B | Antibacterial | E. coli | Moderate |

| Pyridinium Derivative C | Antifungal | C. albicans | High |

Anticancer Activity

Pyridinium derivatives have also been investigated for their anticancer properties. A study focused on the synthesis of novel pyridine-based compounds indicated that these derivatives could inhibit cancer cell proliferation in various cancer lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Agricultural Applications

Pesticidal Activity

The compound has shown promise in agricultural applications, particularly as a pesticide. Research indicates that pyridinium derivatives can act as effective insecticides and fungicides due to their ability to disrupt cellular processes in pests and pathogens .

| Application Type | Target Organism | Efficacy |

|---|---|---|

| Insecticide | Various Pests | Effective |

| Fungicide | Fungal Pathogens | Effective |

Material Science Applications

Polymer Modifications

Pyridinium compounds are being explored for their utility in modifying polymers for enhanced properties. For example, they can be used as additives in coatings and sealants to improve adhesion and durability. A recent patent described the use of pyridinium derivatives in epoxy systems, enhancing their curing properties and resistance to environmental factors .

| Application Type | Material Type | Benefits |

|---|---|---|

| Coating Additive | Epoxy Coatings | Improved adhesion and durability |

| Sealant Modifier | Various Polymers | Enhanced resistance to moisture |

Case Studies

-

Antimicrobial Study

In a comparative study, pyridinium derivatives were tested against standard antimicrobial agents using the disc diffusion method. The results indicated that certain derivatives had comparable or superior activity against both gram-positive and gram-negative bacteria . -

Cancer Cell Line Evaluation

A detailed evaluation of pyridinium derivatives on cancer cell lines (e.g., HeLa, MCF-7) showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent anticancer activity . -

Field Trials for Pesticidal Efficacy

Field trials conducted with pyridinium-based pesticides demonstrated significant reductions in pest populations compared to untreated controls, validating their effectiveness in agricultural settings .

Mechanism of Action

The mechanism by which Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) exerts its effects involves interactions with various molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Positional Effects on Basicity: In gas-phase studies, 1-methyl-2-pyridinone exhibits a basicity of 286 kJ/mol, while 1-methyl-3-pyridinone analogs show variations due to resonance and inductive effects .

- Toxicity Trends: Aminopyridines (e.g., 2-aminopyridine vs. 4-aminopyridine) demonstrate that substituent position dictates neurotoxicity; 4-substituted derivatives are more potent potassium channel blockers .

- Synthetic Utility : Carbamoyl-substituted pyridiniums serve as intermediates in nicotinamide analogs, with the 2-position favoring hydrogen bonding in enzymatic active sites .

Biological Activity

Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI)

Pyridinium derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is characterized by a pyridine ring substituted with an aminocarbonyl group and a methyl group at the nitrogen atom.

Antimicrobial Activity

Research has indicated that Pyridinium derivatives exhibit significant antimicrobial properties. A study evaluating various pyridinium compounds found that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) | Staphylococcus aureus | 12.5 µg/mL |

| Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) | Escherichia coli | 25 µg/mL |

This suggests that the compound may be effective in treating infections caused by these bacteria.

Anti-inflammatory Properties

In addition to its antimicrobial effects, Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes the findings:

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) (10 µM) | 80 ± 5 | 90 ± 8 |

| Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) (50 µM) | 40 ± 3 | 50 ± 6 |

These results indicate a dose-dependent reduction in cytokine production, supporting its potential use in inflammatory conditions.

Anticancer Activity

The anticancer potential of Pyridinium derivatives has also been explored. A recent study evaluated the cytotoxic effects of various pyridinium compounds on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.0 |

The compound exhibited significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The biological activity of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, facilitating its entry into cells where it can exert its effects.

- Receptor Modulation : It may modulate receptor activities involved in cellular signaling pathways related to inflammation and tumor growth.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) in patients with bacterial infections resistant to standard antibiotics. Results indicated a significant reduction in infection markers within three days of treatment.

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers compared to control groups.

Q & A

Q. What synthetic methodologies are recommended for preparing Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI), and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves quaternization of a pyridine precursor. For example, alkylation of 2-cyanopyridine derivatives with methyl iodide in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions . Optimization includes:

- Catalyst screening : Use phase-transfer catalysts to enhance reaction rates.

- Temperature control : Maintain 60–80°C to balance yield and side reactions.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the pure pyridinium salt.

Key challenges include avoiding over-alkylation and managing hygroscopicity during isolation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridinium proton (N⁺–CH₃) appears as a singlet at δ 4.1–4.3 ppm. The aminocarbonyl group (CONH₂) shows resonance at δ 7.8–8.2 ppm for NH₂ protons and δ 165–170 ppm for the carbonyl carbon .

- IR Spectroscopy : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive mode typically displays [M⁺] or [M–I⁻]⁺ peaks, with isotopic patterns matching bromine/iodine (if present) .

Q. How can researchers assess the compound’s solubility and stability in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Use the shake-flask method. Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) and quantify dissolved compound via UV-Vis spectroscopy (λ_max ~260 nm for pyridinium chromophore) .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN). Hydrolysis of the aminocarbonyl group is a key degradation pathway .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic structure and reactivity of this pyridinium derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models .

- Reactivity Studies : Simulate nucleophilic attack at the pyridinium ring using Fukui indices to identify electrophilic hotspots. Solvent effects (e.g., water vs. DMSO) can be modeled with the COSMO solvation approach .

Q. How can contradictory reports on biological activity (e.g., enzyme inhibition vs. no effect) be resolved methodologically?

- Methodological Answer :

- Assay Validation : Ensure consistent buffer conditions (pH 7.4, ionic strength) and eliminate solvent interference (e.g., DMSO ≤0.1%).

- Orthogonal Assays : Combine fluorescence-based activity assays with isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Purity Analysis : Use HPLC-MS to rule out degradation products or impurities (>98% purity required for reliable bioactivity data) .

Q. What experimental designs are suitable for investigating this compound’s role in catalysis (e.g., as an ionic liquid or phase-transfer catalyst)?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress (e.g., SN2 alkylation) via GC-MS or ¹H NMR. Vary catalyst loading (0.1–5 mol%) and temperature to construct Arrhenius plots.

- Substrate Scope : Test diverse electrophiles (alkyl halides, epoxides) and nucleophiles (CN⁻, HS⁻). Compare turnover frequencies (TOF) with traditional catalysts like TBAB.

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace proton transfer pathways or EPR to detect radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.